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Compound of Interest

Compound Name: 6-thiophen-2-yl-1H-indole

Cat. No.: B1352657

CAS Number: 243972-30-7

This technical guide provides a comprehensive overview of 6-thiophen-2-yl-1H-indole, a
heterocyclic compound of interest to researchers and drug development professionals. This
document outlines its chemical properties, synthesis, and potential biological activities, with a
focus on experimental data and methodologies.

Chemical and Physical Properties

6-thiophen-2-yl-1H-indole is a bifunctional molecule containing both an indole and a
thiophene ring system. These structural features are prevalent in many biologically active
compounds.[1][2] The physical and chemical properties of this compound are summarized in
the table below.
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Property Value Source
CAS Number 243972-30-7 [3]
Molecular Formula C12H9NS [3]
Molecular Weight 199.27 g/mol [3]
IUPAC Name 6-(thiophen-2-yl)-1H-indole [3]
Canonical SMILES C1=CSC(=CL)C2=CC3=C(C= [3]

C2)C=CN3

INChl=1S/C12HINS/c1-2-
InChl 12(14-7-1)10-4-3-9-5-6-13- [3]
11(9)8-10/h1-8,13H

KIHGQIOEKNMYHK-
InChlKey [3]
UHFFFAOYSA-N

Synthesis

The synthesis of 6-thiophen-2-yl-1H-indole can be achieved through various synthetic
methodologies, with the Suzuki-Miyaura cross-coupling reaction being a prominent and efficient
approach. This palladium-catalyzed reaction involves the coupling of an organoboron
compound with an organic halide.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A general procedure for the synthesis of aryl-substituted indoles via Suzuki-Miyaura coupling is
as follows:

Materials:
e 6-Bromo-1H-indole (or other suitable halogenated indole precursor)
e Thiophen-2-ylboronic acid

o Palladium catalyst (e.g., Pd(PPhs)4, Pd(dppf)Cl2)
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» Base (e.g., K2COs, Na2COs, K3POa)
e Solvent (e.g., dioxane, DME, toluene, ethanol/water mixture)
Procedure:

e To areaction vessel, add 6-bromo-1H-indole (1 equivalent), thiophen-2-ylboronic acid (1.2-
1.5 equivalents), and a suitable base (2-3 equivalents).

e Add the chosen solvent system to the vessel.
e Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
e Add the palladium catalyst (typically 1-5 mol%) to the mixture.

o Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the
required time (monitored by TLC or LC-MS).

e Upon completion, cool the reaction to room temperature.

o Extract the product with an organic solvent (e.g., ethyl acetate).

» Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
o Concentrate the solvent under reduced pressure.

 Purify the crude product by column chromatography on silica gel to afford the desired 6-
thiophen-2-yl-1H-indole.

Logical Workflow for Suzuki-Miyaura Coupling:

6-Bromo-1H-indole + Add Base, Solvent, ‘Add Palladium Catalyst, Cool, Extract,

Thiophen-2-ylboronic acid Purge with Inert Gas Heat and Stir Wash, and Dry (Gt ClTEnETEER Y Baifomiee Ayl

Click to download full resolution via product page

Suzuki-Miyaura cross-coupling workflow.
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Spectroscopic Data

While specific, experimentally obtained spectra for 6-thiophen-2-yl-1H-indole are not readily
available in the public domain, the expected spectroscopic characteristics can be inferred from
data on closely related compounds and general principles of NMR and mass spectrometry.

Expected *H NMR Spectral Features:

The H NMR spectrum is expected to show signals corresponding to the protons on both the
indole and thiophene rings. The indole NH proton would likely appear as a broad singlet at a
downfield chemical shift. The aromatic protons on the indole and thiophene rings would appear
in the aromatic region (typically & 6.5-8.0 ppm), with their specific chemical shifts and coupling
patterns determined by their positions and the electronic effects of the substituent.

Expected 13C NMR Spectral Features:

The 13C NMR spectrum will display signals for all twelve carbon atoms in the molecule. The
chemical shifts of the carbons will be influenced by their hybridization and electronic
environment.

Expected Mass Spectrum:

The mass spectrum should show a molecular ion peak (M+*) at m/z corresponding to the
molecular weight of the compound (199.27 g/mol ). Fragmentation patterns would likely involve
the cleavage of the bond between the indole and thiophene rings.

Expected IR Spectrum:

The IR spectrum is expected to show a characteristic N-H stretching vibration for the indole
ring, typically in the range of 3300-3500 cm~1. Aromatic C-H stretching vibrations would be
observed around 3000-3100 cm~1, and C=C stretching vibrations for the aromatic rings would
appear in the 1400-1600 cm~1 region. The C-S stretching vibration of the thiophene ring may
be observed in the fingerprint region.

Potential Biological Activities and Signaling
Pathways
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While direct biological data for 6-thiophen-2-yl-1H-indole is limited, the thiophene-indole
scaffold is a well-known pharmacophore present in numerous compounds with diverse
biological activities, including anticancer and antiviral properties.[4]

Derivatives of 2-(thiophen-2-yl)-1H-indole have demonstrated potent anticancer activity against
various cancer cell lines.[4] For instance, certain derivatives have been shown to induce cell
cycle arrest and apoptosis in human colon carcinoma (HCT-116) cells.[4] The proposed
mechanism of action for some of these compounds involves the downregulation of oncogenic
microRNAs and key signaling molecules like IL-6 and c-Myc.[4]

Additionally, other derivatives of 2-(thiophen-2-yl)-1H-indole have been investigated as
inhibitors of HIV-1 reverse transcriptase, a key enzyme in the life cycle of the human
immunodeficiency virus.

Hypothesized Signaling Pathway for Anticancer Activity:

Based on the activity of related compounds, a potential signaling pathway for the anticancer
effects of 6-thiophen-2-yl-1H-indole could involve the modulation of cell cycle regulatory
proteins and apoptosis-related factors.
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Hypothesized anticancer signaling pathway.

Conclusion

6-thiophen-2-yl-1H-indole represents a promising scaffold for the development of novel
therapeutic agents. Its synthesis is accessible through established methods like the Suzuki-
Miyaura cross-coupling. While specific biological data for this particular isomer is still emerging,
the known activities of related thiophene-indole derivatives suggest its potential as an
anticancer or antiviral agent. Further research is warranted to fully elucidate its
pharmacological profile and mechanism of action. This guide serves as a foundational resource
for scientists and researchers interested in exploring the therapeutic potential of this
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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